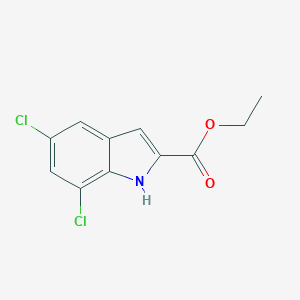

ethyl 5,7-dichloro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYGKZGQACYLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405861 | |

| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-70-5 | |

| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl 5,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of interest in synthetic organic chemistry and drug discovery. The information is presented to facilitate its use in a research and development setting.

Core Physical Properties

This compound is an organic compound that can be characterized as a colorless to pale yellow liquid with a distinctive odor.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents, pesticides, and dyes.[1]

Table 1: Quantitative Physical Properties of this compound

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.10 g/mol | [2] |

| Melting Point | 143-145 °C | |

| Boiling Point | 405.0 ± 40.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Appearance | Colorless to pale yellow liquid | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, the following are generalized, standard laboratory protocols for measuring the key physical properties of solid and liquid organic compounds.

1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.[3]

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated at a controlled rate.[5] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) with a fresh sample.[4]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).[6][7]

-

Procedure (Micro method):

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

3. Density Determination

The density of a substance is its mass per unit volume. For a solid, this can be determined using the principle of buoyancy.

-

Apparatus: Analytical balance, beaker, an auxiliary liquid of known density in which the solid is insoluble.[9]

-

Procedure (Buoyancy Method):

-

The mass of the solid sample is measured in the air.

-

The solid is then submerged in an auxiliary liquid of known density, and its apparent mass is measured.

-

The density of the solid is calculated from these two mass measurements and the known density of the auxiliary liquid.[9]

-

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of an organic compound like this compound.

References

- 1. biosynce.com [biosynce.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

ethyl 5,7-dichloro-1H-indole-2-carboxylate chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl 5,7-dichloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a halogenated indole derivative of interest in synthetic and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and its context in biological research.

Chemical Structure and IUPAC Name

The foundational identity of any chemical compound lies in its structure and systematic nomenclature.

IUPAC Name: this compound

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

The molecule consists of a core indole bicyclic system, which is a fusion of a benzene ring and a pyrrole ring. Two chlorine atoms are substituted at positions 5 and 7 of the indole ring. An ethyl carboxylate group is attached at position 2.

Physicochemical and Pharmacological Data

Quantitative data is essential for laboratory use and computational modeling. The known properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 4792-70-5 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | 143-145 °C | [1] |

| Boiling Point | 405.0 ± 40.0 °C at 760 mmHg | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2] |

| Vapour Pressure | 9.06E-07 mmHg at 25 °C | [2] |

| Refractive Index | 1.637 | [2] |

| Biological Context | Intermediate for antiproliferative agents | [3] |

| Related Compound Activity | A 5,7-dichloro-indole derivative showed antiproliferative activity (GI₅₀ = 1.50 µM against MCF-7) | [3] |

Experimental Protocols

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry. Below is a representative protocol for the synthesis of substituted indole-2-carboxylates, adapted from established methods like the Fischer indole synthesis.

Representative Synthesis: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an α-ketoester, followed by acid-catalyzed cyclization.

Step 1: Preparation of 2,4-Dichlorophenylhydrazine

-

Dissolve 2,4-dichloroaniline in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduce the resulting diazonium salt by slowly adding a solution of tin(II) chloride (SnCl₂) in concentrated HCl.

-

Stir the reaction mixture for 2-3 hours at low temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2,4-dichlorophenylhydrazine hydrochloride.

Step 2: Condensation and Cyclization

-

Suspend 2,4-dichlorophenylhydrazine hydrochloride and diethyl ketomalonate in ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[1]

-

Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1]

Biological Significance and Applications

Indole derivatives are a prominent class of scaffolds in drug discovery.[4] Halogenated indoles, in particular, are explored for their potential as therapeutic agents.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1][5] Research into related structures has shown that the 5,7-dichloro substitution pattern on the indole ring can be found in molecules with significant antiproliferative properties. For instance, a study on indole-2-carboxamides identified a 5,7-dichloro derivative that exhibited potent activity against the MCF-7 breast cancer cell line.[3] This suggests that the title compound is a valuable building block for developing novel anticancer agents, potentially targeting pathways like EGFR or CDK2.[3]

Logical and Experimental Workflows

The development of novel therapeutic agents from a starting intermediate like this compound follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Synthetic and screening workflow for developing bioactive indole derivatives.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound| CAS:#4792-70-5 -Letopharm Limited [letopharm.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. innospk.com [innospk.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5,7-dichloro-1H-indole-2-carboxylate (CAS: 4792-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,7-dichloro-1H-indole-2-carboxylate, identified by CAS number 4792-70-5, is an organic compound that serves as a crucial intermediate in various synthetic processes, including the development of pharmaceuticals, pesticides, and dyes.[1] Its indole scaffold is a common motif in many biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a generalized workflow for property analysis, designed to support research and development activities.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems, guiding its handling, formulation, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.1 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Melting Point | 143-145 °C | [1] |

| Boiling Point | 405.0 ± 40.0 °C at 760 mmHg | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [1][3] |

| Vapor Pressure | 9.06E-07 mmHg at 25°C | [3] |

| Refractive Index | 1.637 | [3] |

| Purity | Typically ≥95% or ≥97% | [2][4] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.[6]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (143-145°C).[6]

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[7]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[7]

-

-

Data Recording: The experiment should be repeated at least twice to ensure consistency, and the average melting range should be reported.

Determination of Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach is used to classify the compound's solubility in various solvents.

Principle: The "like dissolves like" principle is a general guideline. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Solubility is also influenced by the potential for acid-base reactions.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, diethyl ether, hexane)

Procedure:

-

Initial Test: Approximately 25 mg of this compound is placed in a test tube.

-

Solvent Addition: 0.75 mL of the chosen solvent is added in small portions.[8]

-

Mixing: The test tube is shaken vigorously for 10-20 seconds after each addition.[8] Continuous stirring or vortexing for up to 60 seconds can also be applied.[9]

-

Observation: The mixture is observed to determine if the compound has dissolved completely (soluble), partially dissolved, or remained undissolved (insoluble).[9]

-

Systematic Testing: The solubility is tested sequentially according to a standard flowchart (see Graphviz diagram below). For instance:

-

Start with water. If insoluble, proceed to 5% NaOH.

-

If soluble in 5% NaOH, test in 5% NaHCO₃ to differentiate between strong and weak acids.

-

If insoluble in aqueous base, test in 5% HCl to check for basic properties.

-

Solubility in organic solvents like ethanol and diethyl ether should also be determined.

-

Determination of pKa

The pKa value indicates the acidity of a compound. For an indole derivative, the pKa of the N-H proton is of particular interest as it influences its reactivity and biological interactions.

Principle: Potentiometric titration is a common method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

Reagents:

-

This compound solution of known concentration (e.g., 1 mM)

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10]

Procedure:

-

Solution Preparation: A solution of the compound is prepared. Due to the potential for low water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[10]

-

Titration Setup: The solution is placed in a reaction vessel with a magnetic stir bar, and the pH electrode is immersed. The system is purged with nitrogen to remove dissolved CO₂.[10]

-

Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments from a burette.[10]

-

Data Collection: The pH is recorded after each addition of titrant, allowing the reading to stabilize. The titration continues until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[10]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the inflection point of the sigmoid curve. This often corresponds to the pH value at the point where half of the compound has been neutralized.[11] The experiment should be performed in triplicate for accuracy.[10]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the systematic physicochemical characterization of a novel organic compound like this compound.

References

- 1. biosynce.com [biosynce.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound| CAS:#4792-70-5 -Letopharm Limited [letopharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic route for preparing ethyl 5,7-dichloro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with 3,5-dichloroaniline and proceeds through a three-step sequence involving diazotization and reduction to form the key 3,5-dichlorophenylhydrazine intermediate, followed by condensation with ethyl pyruvate and subsequent acid-catalyzed cyclization via the Fischer indole synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows to support researchers and scientists in the field.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring is crucial for modulating biological activity. This compound is a key intermediate for the synthesis of various pharmacologically active compounds. The presence of chlorine atoms at the 5 and 7 positions significantly influences the electronic properties and lipophilicity of the molecule, making it a desirable scaffold for drug design.

This guide outlines a robust and well-established synthetic strategy for the preparation of this target molecule. It is important to note that for the synthesis of a 5,7-disubstituted indole, the appropriate starting material is 3,5-dichloroaniline, not 3,4-dichloroaniline as the latter would lead to a 5,6-disubstituted product. The synthesis is based on the classical Fischer indole synthesis, a reliable method for constructing the indole ring system from an arylhydrazine and a carbonyl compound.[1]

Overall Synthetic Pathway

The synthesis of this compound from 3,5-dichloroaniline is accomplished in three main stages:

-

Formation of 3,5-dichlorophenylhydrazine hydrochloride: This intermediate is prepared from 3,5-dichloroaniline via a diazotization reaction followed by in-situ reduction of the diazonium salt.

-

Synthesis of ethyl pyruvate (3,5-dichlorophenyl)hydrazone: The hydrazine intermediate is then condensed with ethyl pyruvate to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The final step involves the acid-catalyzed cyclization of the hydrazone to yield the target indole.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies for analogous transformations and are intended to serve as a guide for laboratory practice.

Step 1: Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

This procedure involves the diazotization of 3,5-dichloroaniline followed by reduction with stannous chloride.

Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (1 equivalent) in concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated 3,5-dichlorophenylhydrazine hydrochloride by filtration.

-

Wash the solid with a small amount of cold water and then with diethyl ether.

-

Dry the product under vacuum to yield the desired hydrazine salt.

Step 2: Synthesis of Ethyl Pyruvate (3,5-Dichlorophenyl)hydrazone

This step involves the condensation of the prepared hydrazine with ethyl pyruvate.

Methodology:

-

Suspend 3,5-dichlorophenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of sodium acetate (1.1 equivalents) in water to neutralize the hydrochloride salt and liberate the free hydrazine.

-

To this mixture, add ethyl pyruvate (1 equivalent) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.

-

If no precipitate forms, the reaction mixture can be gently warmed to 40-50 °C for a short period.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid hydrazone by filtration.

-

Wash the product with cold ethanol and dry it under vacuum.

Step 3: Fischer Indole Synthesis of this compound

The final step is the cyclization of the hydrazone using an acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[2][3]

Methodology:

-

Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C to reduce its viscosity.

-

Slowly add the ethyl pyruvate (3,5-dichlorophenyl)hydrazone (1 equivalent) to the hot PPA with efficient stirring.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to about 60-70 °C and carefully pour it onto crushed ice with stirring.

-

The crude product will precipitate as a solid.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis. The yield and purity are representative values and may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Stoichiometry

| Step | Reagent | Molar Equiv. |

| 1 | 3,5-Dichloroaniline | 1.0 |

| Sodium Nitrite | 1.05 | |

| Stannous Chloride Dihydrate | 3.0 | |

| 2 | 3,5-Dichlorophenylhydrazine HCl | 1.0 |

| Sodium Acetate | 1.1 | |

| Ethyl Pyruvate | 1.0 | |

| 3 | Ethyl Pyruvate (3,5-dichlorophenyl)hydrazone | 1.0 |

| Polyphosphoric Acid | Excess (solvent) |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 3,5-Dichlorophenylhydrazine HCl | C₆H₇Cl₃N₂ | 213.49 | 75-85 | White to off-white solid |

| Ethyl Pyruvate (3,5-dichlorophenyl)hydrazone | C₁₁H₁₂Cl₂N₂O₂ | 275.13 | 80-90 | Pale yellow solid |

| This compound | C₁₁H₉Cl₂NO₂ | 258.10 | 60-75 | White to pale yellow solid |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.0-9.2 (br s, 1H, NH), 7.55 (d, 1H, J = 1.6 Hz, H-4), 7.30 (d, 1H, J = 1.6 Hz, H-6), 7.15 (s, 1H, H-3), 4.40 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 1.40 (t, 3H, J = 7.1 Hz, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.5 (C=O), 133.0, 130.5, 128.0, 125.0, 122.0, 118.0, 115.0, 105.0, 62.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |

| Mass Spec (EI) | m/z (%): 257 (M⁺, 100), 212 (M⁺ - OEt, 80) |

| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H), 1700-1720 (C=O, ester), 1580, 1450 (C=C, aromatic) |

(Note: The spectroscopic data presented are predicted values based on the structure and typical chemical shifts for similar compounds. Actual experimental data may vary.)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described three-step process, centered around the Fischer indole synthesis, is a reliable and scalable method for obtaining this important chemical intermediate. The provided experimental protocols, data tables, and diagrams are intended to facilitate the successful execution of this synthesis by researchers in academic and industrial settings. Careful execution of the experimental procedures and appropriate analytical characterization are essential for obtaining the desired product in high yield and purity.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 3. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Fischer Indole Synthesis for Preparing Dichloroindole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis, with a specific focus on its application in the preparation of dichloroindole esters. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document details the reaction mechanism, provides experimental protocols for key syntheses, and presents quantitative data in a clear, tabular format.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile chemical reaction used to synthesize the indole ring system, a fundamental heterocyclic motif in a vast array of natural products and pharmaceuticals.[1][2] Discovered by Hermann Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1]

The synthesis is widely applicable, allowing for the preparation of a diverse range of substituted indoles by varying the starting arylhydrazine and carbonyl compound. Common acid catalysts employed in the Fischer indole synthesis include Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride, boron trifluoride, and aluminum chloride.[1]

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process that proceeds as follows:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.

-

Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.

-

[1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions results in the formation of the stable, aromatic indole ring.

dot graph FischerIndoleMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", size="10,5", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes A [label="Arylhydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"]; C [label="Enamine"]; D [label="[1][1]-Sigmatropic Rearrangement"]; E [label="Di-imine Intermediate"]; F [label="Cyclization"]; G [label="Cyclic Aminal"]; H [label="Indole Product + NH3"];

// Edges A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" Heat, Acid "]; D -> E; E -> F [label=" Aromatization "]; F -> G; G -> H [label=" Elimination of NH3 "]; } }

Caption: The reaction mechanism of the Fischer indole synthesis.

Synthesis of Dichloroindole Esters

The Fischer indole synthesis is a powerful tool for the preparation of dichloroindole esters, which are valuable building blocks in the synthesis of pharmaceuticals and other functional materials. The general approach involves the reaction of a dichlorinated phenylhydrazine with an α-ketoester, such as ethyl pyruvate.

General Experimental Workflow

The synthesis of dichloroindole esters via the Fischer indole synthesis typically follows the workflow outlined below. This can be performed as a one-pot synthesis, which is often more efficient.[3]

// Workflow connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } }

Caption: General experimental workflow for the synthesis of dichloroindole esters.

Quantitative Data for Dichloroindole Esters

The following table summarizes the key quantitative data for a representative dichloroindole ester, ethyl 4,6-dichloro-1H-indole-2-carboxylate.

| Compound Name | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) | Spectroscopic Data |

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate |  | C₁₁H₉Cl₂NO₂ | 258.10 | 187-188 | ¹H NMR (400 MHz, DMSO-d₆): δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H).[4] ¹³C NMR (151 MHz, CDCl₃): δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32.[4] HRMS (ESI) m/z [M – H]⁻: calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930.[4] IR (cm⁻¹): 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2.[4] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of dichloroindole esters using the Fischer indole synthesis.

Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Materials:

-

(2,4-Dichlorophenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

A mixture of (2,4-dichlorophenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (catalytic amount) is carefully added to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature and then poured into a beaker containing crushed ice with stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid and unreacted starting materials.

-

The crude product is dried and then purified by recrystallization from ethanol to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate as a solid.

Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

Materials:

-

(2,6-Dichlorophenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ice

Procedure:

-

(2,6-Dichlorophenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) are added to polyphosphoric acid at room temperature with mechanical stirring.

-

The mixture is heated to 80-100 °C and maintained at this temperature for 1-2 hours, with the reaction progress being monitored by TLC.

-

After the reaction is complete, the hot mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration and washed with copious amounts of water.

-

The crude product is dried and can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Development

Dichloroindole esters serve as crucial intermediates in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These esters can be readily hydrolyzed to the corresponding carboxylic acids, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This approach has been utilized in the development of novel therapeutic agents.

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the preparation of a wide range of indole derivatives. Its application to the synthesis of dichloroindole esters is of particular importance for the drug discovery and development community, offering access to valuable building blocks for the creation of novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

potential pharmacological activities of dichloro-indole compounds

An In-depth Technical Guide to the Pharmacological Activities of Dichloro-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of chlorine atoms onto this heterocyclic motif can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile and target specificity.[3] This technical guide provides a comprehensive overview of the , summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways to facilitate further research and drug development.

Anticancer Activity

Dichloro-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and modulation of critical signaling pathways.[1][4]

Mechanisms of Action

Kinase Inhibition: Dichlorinated indole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often deregulated in cancer.[1][3] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, thereby enhancing potency and selectivity.[3] For instance, derivatives of 5-chloro-indole have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, key drivers in several cancers.[1][5]

Microtubule Disruption: A primary mechanism for several chloro-indole derivatives involves the disruption of microtubule polymerization.[4] By interfering with the formation of the mitotic spindle, these compounds induce cell cycle arrest in the G2/M phase, which subsequently triggers programmed cell death (apoptosis).[1][4]

WNT Signaling Pathway Inhibition: Specific chloro-indoles have been identified as modulators of the WNT signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer. The (S)-enantiomer of a 5-chloro-indole derivative, RS4690, has been shown to selectively inhibit the Dishevelled 1 (DVL1) protein, a key component of the WNT pathway, by targeting its PDZ domain.[6]

Quantitative Data: Anticancer Activity

| Compound Class/Name | Target/Cell Line | Activity Type | Value | Reference |

| trans-[PtCl₂₅ClL)₂] | A2780cis (cisplatin-resistant ovarian cancer) | IC₅₀ | 4.96 ± 0.49 µM | [7] |

| trans-[PtCl₂₅ClL)₂] | MDA-MB-231 (triple-negative breast cancer) | IC₅₀ | 4.83 ± 0.38 µM | [7] |

| trans-[PtCl₂₅ClL)₂] | HT-29 (colon cancer) | IC₅₀ | 6.39 ± 1.07 µM | [7] |

| (S)-RS4690 | DVL1-FZD4 Interaction | EC₅₀ | 0.49 ± 0.11 μM | [6] |

| (S)-RS4690 | HCT116 (colon cancer) | EC₅₀ | 7.1 ± 0.6 μM | [6] |

Signaling and Logic Pathways

References

The Ascendant Trajectory of 5,7-Disubstituted Indole-2-Carboxylates in Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled, detailing the synthesis, biological evaluation, and therapeutic potential of 5,7-disubstituted indole-2-carboxylates. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of this promising class of heterocyclic compounds. The guide emphasizes quantitative data, detailed experimental protocols, and the visualization of key biological pathways, offering a foundational tool for advancing research in this area.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic substitution on the indole ring can significantly modulate the pharmacological properties of the resulting molecules. This guide focuses specifically on the impact of simultaneous substitution at the 5 and 7 positions of the indole-2-carboxylate core, a substitution pattern that has garnered increasing interest for its potential to yield compounds with potent and selective biological activities.

Synthetic Strategies: Building the Core Scaffold

The construction of the 5,7-disubstituted indole-2-carboxylate scaffold can be achieved through several synthetic routes. A common and versatile approach is the Fischer indole synthesis, which involves the reaction of a suitably substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, under acidic conditions. For instance, the synthesis of ethyl 5,7-dichloro-1H-indole-2-carboxylate, a key intermediate, can be envisioned through the cyclization of (2,4-dichlorophenyl)hydrazine with ethyl pyruvate. While specific literature on the direct synthesis of many 5,7-disubstituted analogs is nascent, established methods for producing substituted indoles provide a robust framework for their preparation.

Another powerful strategy involves the modification of a pre-existing indole-2-carboxylate core. Halogenation, nitration, and other electrophilic aromatic substitution reactions can be employed to introduce substituents at the 5 and 7 positions, although regioselectivity can be a challenge and may require the use of directing groups or specific reaction conditions. For example, the nitration of indoline-2-carboxylic acid derivatives has been shown to yield 5- and 6-nitroindoles, suggesting that optimization of this method could potentially lead to 5,7-dinitro analogs.[2]

Biological Activities and Therapeutic Potential

While the body of research specifically focused on 5,7-disubstituted indole-2-carboxylates is still developing, the broader class of substituted indole-2-carboxylates has demonstrated a wide array of biological activities. These compounds have shown promise as anticancer agents, kinase inhibitors, and antimicrobial agents.

Anticancer Activity and Kinase Inhibition

Derivatives of indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.[3][4] Although these studies have primarily focused on 5-substituted analogs, they provide a strong rationale for the exploration of 5,7-disubstituted derivatives. The introduction of a second substituent at the 7-position could enhance binding affinity and selectivity for these kinase targets. The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Below is a generalized workflow for the screening of kinase inhibitors, a common practice in the evaluation of novel indole derivatives.

Figure 1: A generalized workflow for the evaluation of potential kinase inhibitors.

Antimicrobial Activity

Substituted indole derivatives have also emerged as a promising class of antimicrobial agents.[5][6] For example, novel 5-substituted indole-2-carboxamide derivatives have demonstrated significant inhibitory activity against various bacterial strains. The mechanism of action for these compounds is an active area of investigation, with some evidence suggesting interference with bacterial DNA synthesis. The exploration of 5,7-disubstituted analogs could lead to the development of new antibiotics with improved potency and a broader spectrum of activity.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes key data for a representative 5,7-disubstituted indole-2-carboxylate and related compounds.

| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Biological Activity | Reference |

| This compound | 5-Cl, 7-Cl | C₁₁H₉Cl₂NO₂ | 143-145 | Intermediate for synthesis | [7] |

| 5-Bromoindole-2-carboxylic acid | 5-Br | C₉H₆BrNO₂ | - | Precursor for anticancer agents | [1] |

| Ethyl 5-chloro-3-phenylindole-2-carboxylate | 5-Cl, 3-Ph | C₁₇H₁₄ClNO₂ | 169-172 | Intermediate for synthesis | [8] |

Experimental Protocols

General Synthesis of Ethyl 5-Chloro-3-phenylindole-2-carboxylate[8]

This procedure, while for a 3,5-disubstituted analog, illustrates a common synthetic methodology that can be adapted.

-

Preparation of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester: To a solution of 2-amino-5-chlorobenzophenone in pyridine, ethyl oxalyl chloride is added dropwise at 0°C. The reaction mixture is stirred and then worked up to yield the oxalamic acid ethyl ester.

-

Reductive Cyclization: The oxalamic acid ethyl ester is treated with a low-valent titanium reagent, prepared from TiCl₃ and a reducing agent, in a suitable solvent like dimethoxyethane (DME). The mixture is heated to reflux.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through silica gel and the filtrate is concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the desired ethyl 5-chloro-3-phenylindole-2-carboxylate.

General Procedure for Saponification of Indole-2-carboxylates[9]

-

The ethyl indole-2-carboxylate derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide (LiOH) is added, and the reaction mixture is stirred at 40°C overnight.

-

The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

-

The aqueous layer is acidified with dilute HCl, and the resulting precipitate is filtered and dried to yield the corresponding indole-2-carboxylic acid.

Future Directions

The field of 5,7-disubstituted indole-2-carboxylates is ripe for exploration. Future research should focus on the systematic synthesis of a diverse library of these compounds with various substituents at the 5 and 7 positions. High-throughput screening against a panel of biological targets, particularly kinases and microbial enzymes, will be crucial in identifying lead compounds. Detailed structure-activity relationship (SAR) studies will then guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies that allow for the efficient and regioselective introduction of substituents at the 5 and 7 positions will also be a key enabler for advancements in this area. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 7. biosynce.com [biosynce.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

Technical Guide: Solubility Profile of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents, is fundamental for its application in synthetic chemistry, process development, and formulation studies. Solubility data is critical for designing reaction conditions, purification strategies (such as crystallization), and for preparing solutions for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 4792-70-5 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [1] |

| Molecular Weight | 258.10 g/mol | - |

| Melting Point | 143-145°C | - |

| Boiling Point | ~405.0 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to pale yellow solid | Inferred from Melting Point |

| Density | ~1.4 g/cm³ (Predicted) | [1] |

Note: Some sources describe the compound as a liquid, which contradicts the reported melting point of 143-145°C. At standard temperature and pressure, a compound with this melting point will exist as a solid.

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The structure of this compound contains both polar and non-polar features, which will dictate its solubility profile.

-

Polar Features: The molecule possesses an ethyl ester group (-COOEt) and an indole N-H group. These functional groups can participate in dipole-dipole interactions and hydrogen bonding (the N-H as a donor and the carbonyl and ester oxygens as acceptors).

-

Non-polar Features: The core structure is a bicyclic aromatic indole ring, made significantly more non-polar and lipophilic by the two chlorine atoms. The ethyl chain of the ester also contributes to the non-polar character.

Based on this structural analysis, the following solubilities can be predicted:

-

High Solubility: is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone . These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Chlorinated solvents like Dichloromethane (DCM) and Chloroform are also expected to be excellent solvents due to similar polarities.

-

Moderate Solubility: is anticipated in polar protic solvents like Ethanol and Methanol . While these solvents can form hydrogen bonds, the large, non-polar chlorinated aromatic core may limit miscibility compared to polar aprotic solvents. Solubility is also expected to be moderate in solvents like Ethyl Acetate and Tetrahydrofuran (THF) .

-

Low to Negligible Solubility: is predicted in non-polar aliphatic solvents such as Hexane , Heptane , and Cyclohexane . The energy required to break the intermolecular forces of the solid-state compound would not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[4] It measures the thermodynamic solubility of a compound after it has reached equilibrium in a specific solvent at a controlled temperature.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

4.1 Materials and Equipment

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 10 mL)

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Experimental Workflow Diagram

Caption: Workflow for determining compound solubility.

4.3 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 10-20 mg).

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2 mL) to each vial. Prepare each solvent experiment in triplicate to ensure reproducibility.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature until the excess solid has settled. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.[4]

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Create a standard curve by preparing a series of solutions of the compound of known concentrations and measuring their instrument response.

-

Data Calculation: Determine the concentration of the diluted filtrate from the standard curve. Back-calculate to find the concentration of the original, undiluted saturated solution. The result, typically expressed in mg/mL or mol/L, is the solubility of the compound in that solvent at the specified temperature.

Conclusion

While published quantitative data is scarce, a structural analysis of this compound strongly suggests it is a solid with high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar hydrocarbon solvents. For researchers requiring precise values for process optimization or formulation, empirical determination is essential. The provided shake-flask protocol offers a robust and reliable method for generating high-quality, quantitative solubility data, empowering scientists to proceed with their research and development activities with confidence.

References

A Technical Guide to the Discovery and Historical Synthesis of Chloro-indoles

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the discovery and historical synthesis of chloro-indoles. It details the initial identification of these halogenated compounds in nature, chronicles the evolution of their chemical synthesis through key named reactions, and presents detailed experimental methodologies. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to illuminate the core concepts.

Chapter 1: The Natural Occurrence of Chloro-indoles

The story of chloro-indoles begins not in a laboratory, but in the biological world. The first chlorinated auxin, methyl 4-chloroindole-3-acetate, was isolated from the immature seeds of peas (Pisum sativum) in 1967 and 1968.[1][2] Shortly after, the free acid, 4-chloroindole-3-acetic acid (4-Cl-IAA), was also identified in pea seeds.[1][2] This discovery was significant as it identified the first and only halogenated plant hormone.[3]

Subsequent research has shown that 4-Cl-IAA is present in the immature seeds of many species within the Vicieae tribe of legumes, where its concentration can be among the highest reported for any auxin in plant tissues.[1][3] While prevalent in legumes, chloro-indoles are not exclusive to them. Chlorinated indole alkaloids have been discovered in various other natural sources, including deep-sea derived microbes and marine organisms, highlighting a broader distribution than initially understood.[4][5] These naturally occurring compounds have demonstrated a range of biological activities, from potent plant growth regulation to antimicrobial and cytotoxic effects, sparking significant interest in their synthesis and therapeutic potential.[3][4][6][7]

dot

Caption: Biosynthesis pathway of 4-Chloroindole-3-acetic acid (4-Cl-IAA) in peas.[3]

Chapter 2: Historical Evolution of Chloro-indole Synthesis

The synthesis of the indole core is a foundational topic in heterocyclic chemistry. Several classical "name reactions" have been developed and remain cornerstones for creating these structures. Their application to halogenated precursors has been crucial for accessing the chloro-indole scaffold.

Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this is arguably the most famous and widely used method for indole synthesis.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8][9][10]

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[3][3]-sigmatropic rearrangement follows, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to form the aromatic indole ring.[8][9] To synthesize chloro-indoles, a chloro-substituted phenylhydrazine is used as the starting material. A wide array of Brønsted and Lewis acids can catalyze the reaction, including zinc chloride, boron trifluoride, and polyphosphoric acid.[9][11]

dot

Caption: Logical workflow of the Fischer Indole Synthesis for chloro-indoles.

Leimgruber-Batcho Indole Synthesis

Developed as a popular and high-yielding alternative to the Fischer synthesis, the Leimgruber-Batcho method starts with an ortho-nitrotoluene derivative.[12] The synthesis is a two-step process. First, the o-nitrotoluene reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine, to form an enamine.[12] This intermediate is typically a vividly colored push-pull olefin.[12] The second step is a reductive cyclization of the enamine to yield the indole.[12][13] Various reducing agents are effective, including Raney nickel with hydrazine, palladium-on-carbon (Pd/C) with hydrogen, or titanium(III) chloride.[12][13] This method is particularly advantageous because many substituted o-nitrotoluenes are commercially available, and the reactions proceed under mild conditions with high yields.[12][13]

Reissert Indole Synthesis

The Reissert synthesis is another classical route that begins with an ortho-nitrotoluene.[14][15] The first step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[15] This intermediate is then subjected to reductive cyclization, typically using zinc or iron in acetic acid, to yield an indole-2-carboxylic acid.[14][15] If the unsubstituted indole is desired, the carboxylic acid group can be removed by heating.[15]

Nenitzescu Indole Synthesis

First reported by Costin Nenitzescu in 1929, this reaction typically forms 5-hydroxyindole derivatives by reacting a benzoquinone with a β-aminocrotonic ester.[16][17] The mechanism involves a Michael addition followed by a nucleophilic attack and elimination.[16][18] While the primary products are 5-hydroxyindoles, the reaction has been adapted for chlorinated substrates. For instance, the reaction of 2-chloro-5-methylbenzoquinone with ethyl aminocrotonate has been studied to produce chlorinated 5-hydroxyindole derivatives.[19]

Chapter 3: Quantitative Synthesis Data

The following tables summarize quantitative data for several historical syntheses of chloro-indoles, allowing for a direct comparison of methodologies and their efficiencies.

Table 1: Synthesis of 4-Chloroindole Derivatives

| Starting Material | Method/Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. KCN3. KOH, MeOH | 4-Chloroindole-3-acetic acid | 59% (over 3 steps) | [1] |

| 4-Chloroindole-3-acetic acid | Alcohols, DCC, DMAP | 4-Chloroindole-3-acetic acid esters | 65-80% |[1] |

Table 2: Synthesis of 6-Chloroindole

| Starting Material | Method/Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-2-nitrotoluene | 1. DMF-DMA, Acetonitrile2. Hydrazine, Methanol | 6-Chloroindole | 91% (over 2 steps) | [20] |

| 6-Chloro-2-indanone | Pinacolborane, Y[N(SiMe3)2]3, Toluene | 6-Chloroindole | 83% |[20] |

Chapter 4: Detailed Experimental Protocols

This section provides detailed methodologies for key syntheses discussed in this guide.

Protocol 1: Synthesis of 4-Chloroindole-3-acetic acid (1)[1]

This synthesis follows a modified Leimgruber-Batcho pathway.

dot

Caption: Multi-step synthesis workflow for 4-Chloroindole-3-acetic acid.[1]

Step 1: Synthesis of 4-Chloro-N,N-dimethyl-1H-indole-1-methanamine (Gramine analog, 5) A mixture of 2-chloro-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is refluxed. The resulting enamine intermediate is then hydrogenated using Raney nickel as a catalyst to yield 4-chloroindole. This crude indole is subjected to a Mannich reaction with formaldehyde and dimethylamine hydrochloride to produce the gramine analog (5).

Step 2: Synthesis of 4-Chloroindole-3-acetonitrile (6) A solution of the gramine analog (5) in dimethylformamide is added to an aqueous solution of potassium cyanide. The mixture is refluxed for 6 hours. After cooling and extraction with diethyl ether, the solvent is evaporated to yield the crude nitrile product (6).

Step 3: Synthesis of 4-Chloroindole-3-acetic acid (1) A solution of 40% potassium hydroxide is added to a solution of the acetonitrile (6) in methanol. The mixture is refluxed for 16 hours. The methanol is removed under reduced pressure, and the remaining aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 6 N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the final product, 4-chloroindole-3-acetic acid (1), which can be further purified by recrystallization.

Protocol 2: Leimgruber-Batcho Synthesis of 6-Chloroindole[21]

Step 1: Enamine Formation 4-Chloro-2-nitrotoluene (1 equivalent) and DMF-DMA (5 equivalents) are added to acetonitrile. The mixture is heated to reflux (85-95°C) for 5 hours. After cooling, the solvent is evaporated. The crude enamine product is obtained by washing the residue with water and a small amount of ethanol. The reported yield for this step is 94.6%.

Step 2: Reductive Cyclization The intermediate enamine is added to methanol containing 10 wt% hydrazine (10 equivalents) and heated to 50°C. The reaction is maintained for 8 hours and then cooled to room temperature. The solvent is evaporated to yield the final product, 6-chloroindole. The reported yield for this step is 96.3%.

Chapter 5: Biological Activity and Significance

Chloro-indoles are not mere chemical curiosities; they are potent bioactive molecules. Their significance spans from plant physiology to potential therapeutic applications.

-

Plant Growth Regulation: As previously noted, 4-Cl-IAA is a highly active auxin.[3] In some bioassays, it and its esters demonstrate stronger activity than the ubiquitous indole-3-acetic acid (IAA).[1][21][22] For example, certain esters of 4-Cl-IAA strongly promote adventitious root formation, with activities up to three times higher than that of indole-3-butyric acid, a compound commercially used for this purpose.[2][6][21]

-

Antimicrobial and Antibiofilm Activity: Several chloro-indoles have been investigated for their antimicrobial properties. A study on 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole showed that they inhibit biofilm formation by uropathogenic Escherichia coli (UPEC).[23] These compounds were also found to downregulate the expression of virulence genes associated with adhesion and toxin production in the bacteria.[23] This highlights their potential in combating antibiotic-resistant bacterial infections.

-

Drug Development: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[7] Halogenation, including chlorination, is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[24] Chlorinated indoles are investigated for a wide range of applications, including as anticancer and anti-inflammatory agents.[18][24] For example, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin contains a 1-(4-chlorobenzoyl) group attached to the indole nitrogen.[18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters [jstage.jst.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. revistadechimie.ro [revistadechimie.ro]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Page loading... [wap.guidechem.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Ethyl 5,7-dichloro-1H-indole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5,7-dichloro-1H-indole-2-carboxylate as a key intermediate in medicinal chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. While direct biological data on the title compound is limited, its derivatives have shown significant promise, underscoring its importance in drug discovery pipelines.

Application Notes

This compound is a halogenated heterocyclic compound primarily utilized as a scaffold in the synthesis of more complex, biologically active molecules. The presence of two chlorine atoms on the benzene portion of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds with biological targets, thereby modulating the pharmacological profile of its derivatives.

1.1. Anticancer Drug Discovery

The indole nucleus is a well-established "privileged scaffold" in oncology, forming the core of numerous approved drugs and clinical candidates. The introduction of chlorine atoms, particularly at the 5- and 7-positions, can enhance the potency and selectivity of these compounds. Derivatives of chloroindoles have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth and survival.[1][2]

-

Kinase Inhibition: Many 5-chloro-indole derivatives have demonstrated potent inhibitory activity against key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[2][3] These kinases are often mutated or overexpressed in various cancers, including non-small cell lung cancer and melanoma.[3] The dichloro-substitution pattern of the title compound is anticipated to provide a basis for developing next-generation kinase inhibitors with improved efficacy, potentially overcoming drug resistance mechanisms.[4]

1.2. Antiviral Drug Development

The indole scaffold is also a common feature in compounds with broad-spectrum antiviral activity.[5] Halogenated indoles can exhibit enhanced membrane permeability and lipophilicity, which may improve their ability to reach viral targets within host cells. While specific antiviral applications of this compound are not yet extensively documented, the general class of indole-2-carboxylate derivatives has shown inhibitory activity against a range of RNA and DNA viruses.[6] This suggests that the 5,7-dichloro-indole core could be a valuable starting point for the design of novel agents against viruses such as influenza, herpes simplex virus (HSV), and coxsackievirus.[6]

Data Presentation: Biological Activity of Chloro-Indole Derivatives

The following table summarizes the in vitro biological activity of representative 5-chloro-indole-2-carboxylate derivatives, which serve as close analogs to derivatives that could be synthesized from this compound. This data highlights the potential of this compound class as potent anticancer agents.

| Compound ID | Target Kinase | IC₅₀ (nM) * | Target Cell Line | GI₅₀ (nM) ** | Reference |

| Compound 3e | EGFR | 68 | Multiple | 29 - 78 | [3][7] |

| BRAF V600E | More potent than Erlotinib | [3][7] | |||

| Compound 3b | EGFR T790M | Selective (8-fold vs WT) | [7] | ||

| Compound 5f | EGFR WT | 68 - 85 | Multiple | 29 | [4][7] |

| EGFR T790M | 9.5 | [4][7] | |||

| Compound 5g | EGFR WT | 68 - 85 | Multiple | 31 | [4][7] |

| EGFR T790M | 11.9 | [4][7] |

*IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity. **GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

3.1. General Protocol for the Synthesis of this compound

The synthesis of this compound can be achieved through established methods of indole synthesis, such as the Fischer or Reissert indole syntheses.[8][9] The following protocol is a representative example based on the Fischer indole synthesis, a widely used and reliable method.[6][8]

Reaction Scheme:

(2,4-dichlorophenyl)hydrazine + Ethyl pyruvate --(Acid Catalyst)--> this compound + NH₃ + H₂O

Materials:

-

(2,4-dichlorophenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

Addition of Ketone: To the stirred solution, add a slight excess of ethyl pyruvate (1.1 eq).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture. Alternatively, polyphosphoric acid can be used as both the solvent and the catalyst.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

3.2. Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds against human cancer cell lines.[7][10]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HT-29)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-